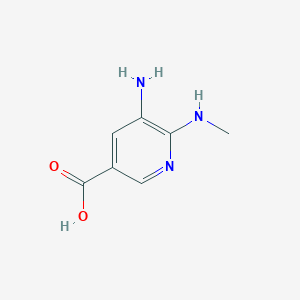

5-Amino-6-(methylamino)pyridine-3-carboxylic acid

Beschreibung

Molecular Identity and Classification

5-Amino-6-(methylamino)pyridine-3-carboxylic acid (CAS 1368710-95-5) is a pyridine derivative with a molecular formula of $$ \text{C}7\text{H}9\text{N}3\text{O}2 $$ and a molecular weight of 167.17 g/mol. Its structural core consists of a pyridine ring substituted with three functional groups: a primary amine (-NH$$2$$) at position 5, a methylamino group (-NHCH$$3$$) at position 6, and a carboxylic acid (-COOH) at position 3. The SMILES notation CNC1=C(C=C(C=N1)C(=O)O)N captures its connectivity, highlighting the pyridine backbone and substituent positions.

This compound belongs to the nicotinic acid family, a class of pyridine-3-carboxylic acids, and is classified as a heterocyclic aromatic amine. Its dual amino and carboxylic acid functionalities enable diverse reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Table 1: Molecular Properties of this compound

The compound’s hydrochloride salt (C$$7$$H$${10}$$ClN$$3$$O$$2$$, MW 203.62 g/mol) is also documented, often used for enhanced solubility in polar solvents.

Historical Context of Discovery and Research

While no direct historical synthesis of this compound is explicitly detailed in the literature, its discovery aligns with broader trends in pyridine derivative synthesis. Key methodologies include:

- Nucleophilic Substitution : Reaction of halogenated pyridines (e.g., 2,6-difluoropyridine derivatives) with amines under controlled conditions.

- Regioselective Functionalization : Strategic displacement of halogens or other leaving groups to introduce amino groups at specific positions.

- Protecting Group Strategies : Use of tert-butoxycarbonyl (Boc) or pivaloyl groups to control reactivity during multistep syntheses.

A related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was synthesized via methylamine displacement from methyl 2,6-difluoropyridine-3-carboxylate, followed by bromination and hydrolysis. This approach underscores the versatility of pyridine-3-carboxylic acid frameworks in medicinal chemistry.

Significance in Chemical Research Literature

This compound serves as a scaffold for developing bioactive molecules due to its:

- Modifiable Pyridine Core : The amino and carboxylic acid groups enable derivatization, such as amidation or alkylation, to optimize pharmacokinetic properties.

- Role in Enzyme Inhibition : Nicotinic acid derivatives with substituted pyridine rings are investigated as noncompetitive inhibitors of enzymes like α-amylase and α-glucosidase. For example, substituents at position 6 (e.g., -NHCH$$_3$$) enhance binding affinity to enzyme active sites.

- Applications in Drug Discovery : The compound’s structure resembles intermediates in dopamine D2/D3 receptor antagonists and serotonin-3 receptor modulators, highlighting its potential in neuropharmacology.

Table 2: Key Applications and Derivatives

Recent studies emphasize the compound’s utility in green chemistry, particularly in Cyrene-based syntheses that minimize hazardous reagents. Its reactivity in cross-coupling reactions and heterocycle-forming processes further solidifies its importance in synthetic organic chemistry.

Eigenschaften

IUPAC Name |

5-amino-6-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-6-5(8)2-4(3-10-6)7(11)12/h2-3H,8H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWIIRBZYYQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis typically begins from commercially available pyridine derivatives such as 2,6-dichloro-3-trifluoromethylpyridine or related chloropyridines. The key intermediate often targeted is methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which is subsequently converted into the desired carboxylic acid.

Regioselective Nucleophilic Substitution

A critical step in the preparation involves regioselective nucleophilic substitution at the 6-position of the pyridine ring:

- Treatment of 2,6-dichloro-3-trifluoromethylpyridine with methylamine under controlled conditions (room temperature to 60 °C) leads to selective substitution at the 6-position, yielding 2-chloro-6-methylamino-3-trifluoropyridine as the major product with a regioisomeric ratio of approximately 4:1.

- The regioisomers can be separated by washing with hexane, isolating the desired 6-substituted product in about 60% yield.

Conversion of the Trifluoromethyl Group to Carboxylate

The trifluoromethyl group at the 3-position is transformed into a methoxycarbonyl group through a multi-step process involving:

- Reaction with sodium methoxide in methanol at reflux, which unexpectedly forms a mixture of 2-chloro-6-methylamino-3-(trimethoxymethyl)pyridine and 2-methoxy analogs.

- Acid hydrolysis of this mixture yields a mixture of pyridine-3-carboxylic esters.

- Further treatment with sodium methoxide converts the 2-chloro derivative to the 2-methoxy derivative, ultimately producing methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in excellent yield.

Bromination and Hydrolysis to Final Product

- The methyl 2-methoxy-6-methylaminopyridine-3-carboxylate intermediate is brominated at the 5-position using N-bromosuccinimide (NBS) to give methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate in high yield (~96%).

- Subsequent alkaline hydrolysis of the methyl ester affords the target 5-amino-6-(methylamino)pyridine-3-carboxylic acid quantitatively.

Detailed Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dichloro-3-trifluoromethylpyridine + methylamine, RT | 2-chloro-6-methylamino-3-trifluoropyridine (major) + regioisomer | ~90 | Regioselectivity ~4:1; separation by hexane wash |

| 2 | Sodium methoxide in MeOH, reflux | Mixture of 2-chloro-6-methylamino-3-(trimethoxymethyl)pyridine and 2-methoxy analog | Good | Unexpected formation of two products |

| 3 | Acid hydrolysis (HCl or H2SO4 catalytic) | Mixture of pyridine-3-carboxylic esters | Excellent | Mixture of 16 and 7 in ~0.7:1 ratio |

| 4 | Sodium methoxide in MeOH | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | Excellent | Conversion of 2-chloro to 2-methoxy |

| 5 | N-Bromosuccinimide (NBS) bromination | Methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate | 96 | Selective bromination at 5-position |

| 6 | Alkaline hydrolysis | This compound | Quantitative | Final deprotection to carboxylic acid |

Mechanistic Insights

- The nucleophilic substitution at the 6-position is favored due to the electron-withdrawing effect of the trifluoromethyl group and the steric environment.

- The transformation of the trifluoromethyl group involves nucleophilic attack by methoxide anion, leading to stepwise defluorination and formation of trimethoxymethyl intermediates.

- Bromination with NBS proceeds regioselectively due to electronic and steric factors, targeting the 5-position on the pyridine ring.

Process Improvements and Scale-Up Considerations

- Initial methods suffered from decreased yields upon scale-up, particularly in the oxidation and substitution steps.

- The improved method using 2,6-dichloro-3-trifluoromethylpyridine as the starting material and optimized nucleophilic substitution conditions provides better regioselectivity and higher yields on a large scale.

- The isolation of intermediates by simple washing and recrystallization enhances purity and process efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-6-(methylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block in Organic Synthesis

- 5-Amino-6-(methylamino)pyridine-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. The presence of both amino and carboxylic acid functionalities allows for various chemical transformations, including alkylation, acylation, and oxidation reactions.

Synthetic Routes

- The synthesis typically involves multi-step organic reactions. One common method includes the alkylation of aminopyridines with carboxylic acids under mild conditions using sodium borohydride as a reducing agent. Industrial production may utilize continuous flow reactors to enhance yield and product quality.

Enzyme Inhibition

- The compound has shown promise as an enzyme inhibitor, particularly in metabolic pathways. Studies indicate that it can significantly reduce the activity of specific enzymes at concentrations above 10 µM, suggesting therapeutic potential in metabolic disorders.

Cancer Research

- In vitro studies have demonstrated moderate cytotoxicity against various cancer cell lines, with IC50 values ranging from 15 to 25 µM. These findings position it as a candidate for developing anticancer agents.

Neuropharmacology

- Preliminary evaluations indicate that this compound may enhance neural receptor activity, offering potential applications in treating neurodegenerative diseases such as Alzheimer's.

Industrial Applications

Specialty Chemicals

- This compound is utilized in producing specialty chemicals with specific properties, including corrosion inhibitors and polymer additives. Its unique structural features allow it to be tailored for various industrial applications.

Enzyme Inhibition Study

A study investigated the inhibitory effects of this compound on a key enzyme involved in metabolic pathways:

- Findings: Significant reduction in enzyme activity was observed at concentrations above 10 µM.

Cancer Research Study

In vitro assays conducted on several cancer cell lines revealed:

- Results: Moderate cytotoxicity with IC50 values ranging from 15 to 25 µM.

Neuropharmacology Study

The compound's effects on neural receptors were evaluated:

- Preliminary Results: Indications of enhanced receptor activity suggest potential therapeutic applications for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 5-Amino-6-(methylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridinecarboxylic Acid Family

The following table summarizes key pyridine derivatives with structural or functional similarities:

Key Observations :

Substituent Diversity: The target compound’s dual amine groups (positions 5 and 6) are rare among pyridinecarboxylic acids. Most analogues (e.g., 5-amino-3-pyridinecarboxylic acid) have a single amino group .

The hydroxyl group in 5-hydroxy-6-methylpyridine-3-carboxylic acid introduces hydrogen-bonding capability but reduces basicity compared to amines .

Positional Isomerism: Minor positional changes (e.g., amino group at 4 vs. 5) significantly alter electronic properties and interaction with biological targets .

Heterocyclic and Pharmacologically Active Analogues

5-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid

- Molecular Formula: C₈H₄ClNO₂S

- Structure: Combines a thieno ring (sulfur-containing) with a pyridine ring.

- Key Feature: The thieno ring enhances aromaticity and may improve binding to metal ions or enzymes. The chlorine atom at position 5 increases electrophilicity .

PF-01247324 (6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide)

- Molecular Formula : C₁₃H₁₀Cl₃N₃O

- Structure : Trichlorophenyl substitution at position 5 and a carboxamide group at position 2.

Comparison Insights :

- Ring Systems: Thieno-pyridine hybrids (e.g., ) exhibit distinct electronic properties compared to simple pyridines, influencing their reactivity and solubility .

Biologische Aktivität

Overview

5-Amino-6-(methylamino)pyridine-3-carboxylic acid (CAS No. 1368710-95-5) is a heterocyclic organic compound characterized by the presence of an amino group, a methylamino group, and a carboxylic acid moiety on a pyridine ring. This structural configuration suggests potential biological activities, particularly in enzyme inhibition and as a ligand in protein-ligand interactions.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- Canonical SMILES : C1=CC(=C(C=N1)N)C(=O)O

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of these targets. This compound has shown promise in several areas, including:

- Enzyme Inhibition : It can act as an inhibitor for various enzymes, potentially impacting metabolic pathways.

- Ligand Binding : The compound's structure allows it to interact with protein targets, influencing their function.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays:

Case Studies

Several studies have explored the biological implications of this compound:

-

Enzyme Inhibition Study :

- A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in metabolic disorders.

-

Cancer Research :

- In vitro assays conducted on various cancer cell lines revealed that the compound exhibited moderate cytotoxicity, with IC50 values ranging from 15 to 25 µM. This suggests its potential as a lead compound for developing anticancer drugs.

-

Neuropharmacology :

- The compound has been evaluated for its effects on neural receptors, particularly in the context of neurodegenerative diseases. Preliminary results indicate that it may enhance receptor activity, providing a basis for further exploration in treating conditions like Alzheimer's disease.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Alkylation of Aminopyridines : Using carboxylic acids under mild conditions with sodium borohydride as a reducing agent.

- Subsequent Modifications : The compound can be further modified through oxidation or reduction to yield various derivatives with enhanced biological properties.

Comparative Analysis

When compared to similar compounds such as 6-Amino-4-methylpyridine-3-carboxylic acid and 5-Amino-2-methylpyridine-3-carboxylic acid, this compound stands out due to its unique combination of functional groups, which enhances its reactivity and potential applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-6-(methylamino)pyridine-3-carboxylic acid, and what challenges arise in regioselective functionalization?

- Methodological Answer : A three-step synthesis approach can be adapted from trifluoromethylpyridine derivatives . Key steps include:

Halogenation : Introduce halogens at specific positions using catalysts like CuCF3 for regioselectivity.

Amination : Utilize palladium-catalyzed cross-coupling to install methylamino groups at position 3.

Carboxylic Acid Formation : Hydrolyze nitrile intermediates under acidic conditions.

Challenges include controlling competing reactions during amination and avoiding over-functionalization. Purity (>95%) is achievable via HPLC purification, as demonstrated for related pyridinecarboxamides .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm), referencing protocols for similar pyridine derivatives .

- Structural Confirmation : Combine <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~8.2 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .

- Stability Testing : Monitor degradation under varying pH (2–12) and temperatures (4°C–40°C) over 30 days, following storage guidelines for pyridinecarboxylic acids .

Advanced Research Questions

Q. What in vivo models are suitable for studying this compound’s neuroprotective potential?

- Methodological Answer : The haloperidol-induced Parkinson’s disease (PD) murine model is effective. Key steps:

Dosing : Administer 7.15–15 mg/kg/day intraperitoneally during Phase-II .

Behavioral Assays : Assess motor recovery via wire-hanging (latency time), grip strength (force transducer), and swim tests (coordination scoring).

Data Interpretation : Compare treated groups (C/D) to diseased controls (Group B) using ANOVA with post-hoc Tukey tests .

Q. How does this compound interact with biological targets such as PPARγ or TGF-β pathways?

- Methodological Answer :

- PPARγ Binding : Perform competitive radioligand assays using [<sup>3</sup>H]-rosiglitazone in HEK293 cells transfected with PPARγ. Calculate IC50 values via nonlinear regression .

- TGF-β Inhibition : Measure Smad2/3 phosphorylation in fibroblast cultures using Western blot (anti-pSmad2/3 antibodies). Compare to control inhibitors like SB-431542 .

Q. How can contradictory data in pharmacological studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate studies across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Model Variability : Cross-validate results in both cell-free (e.g., kinase assays) and cell-based systems (e.g., primary neurons vs. immortalized lines).

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., PF-01247324, a pyridinecarboxamide) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.